1-Fluoro-3-(3-nitrophenyl)benzene
Overview
Description
1-Fluoro-3-(3-nitrophenyl)benzene is a compound with the molecular weight of 217.2 . It is also known as 3-fluoro-3’-nitro-1,1’-biphenyl . This compound is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-(3-nitrophenyl)benzene is represented by the linear formula C12H8FNO2 . The InChI code for this compound is 1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-3-(3-nitrophenyl)benzene include a molecular weight of 217.2 .Scientific Research Applications
- Summary of Application : 1-Fluoro-3-(3-nitrophenyl)benzene, also known as 4-fluoro-3-nitrophenyl azide (FNAB), is used for bioconjugation and functionalization of polymer surfaces . This involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .
- Methods of Application : FNAB is a photolinker used for photoaffinity labeling. It forms the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
- Results or Outcomes : FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . It has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
Safety And Hazards
The safety data sheet for a similar compound, 1-fluoro-2-nitro-4-azidobenzene, indicates that it causes skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-(3-fluorophenyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFWFXBOZUJOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720608 | |
Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(3-nitrophenyl)benzene | |
CAS RN |
80254-72-4 | |
Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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